molecular formula C18H23FN2O2 B6060606 N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide

カタログ番号 B6060606
分子量: 318.4 g/mol
InChIキー: QKXBIDIKRKKUEA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.

作用機序

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide works by inhibiting the breakdown of GABA, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that regulates the activity of neurons in the central nervous system. By increasing GABA levels, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide can reduce the activity of neurons in certain regions of the brain, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects:
N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity in animal models of epilepsy. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide has been shown to reduce anxiety-like behavior in animal models of anxiety disorders.

実験室実験の利点と制限

One advantage of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide is its high selectivity for GABA transaminase, which reduces the risk of off-target effects. However, its potency and selectivity can also pose challenges in terms of dosing and toxicity. In addition, the effects of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide may be influenced by factors such as age, sex, and genetic background, which can complicate the interpretation of preclinical studies.

将来の方向性

There are several potential future directions for research on N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetics and bioavailability of the compound. Another area of interest is the investigation of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Finally, further research is needed to better understand the mechanism of action and potential side effects of N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide in humans.

合成法

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide can be synthesized through a multi-step process involving the reaction of cyclohexanone with 3-fluorobenzaldehyde, followed by a condensation reaction with pyrrolidine-2,5-dione. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

科学的研究の応用

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and anxiety disorders. It has also been investigated for its potential use in the treatment of autism spectrum disorders.

特性

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-15-8-4-5-13(9-15)11-21-12-16(10-17(21)22)20-18(23)14-6-2-1-3-7-14/h4-5,8-9,14,16H,1-3,6-7,10-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXBIDIKRKKUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CC(=O)N(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]cyclohexanecarboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。